methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

IDO1 inhibition cancer immunotherapy indole derivatives

This 3-amino-5,6-dimethoxy indole-2-carboxylate is a validated IDO1 inhibitor (IC50 76–158 nM). Unlike generic analogs lacking the 3-amino group, it retains crucial hydrogen-bond donor/acceptor sites and electronic properties essential for target engagement. At 97% purity with full analytical documentation, it is ideal for SAR studies, fluorescent probe synthesis, PROTAC development, and HTS assay validation. Bulk quantities available.

Molecular Formula C12H14N2O4
Molecular Weight 250.254
CAS No. 380578-54-1
Cat. No. B2824365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
CAS380578-54-1
Molecular FormulaC12H14N2O4
Molecular Weight250.254
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C(N2)C(=O)OC)N)OC
InChIInChI=1S/C12H14N2O4/c1-16-8-4-6-7(5-9(8)17-2)14-11(10(6)13)12(15)18-3/h4-5,14H,13H2,1-3H3
InChIKeyFGROIQSYBUMDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS 380578-54-1): A Key Indole Scaffold for IDO1-Targeted Immuno-Oncology and Chemical Biology Research


Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS 380578-54-1) is a functionalized indole-2-carboxylate derivative featuring a 3-amino group and 5,6-dimethoxy substitution pattern on the indole core . This compound serves as a versatile synthetic intermediate in medicinal chemistry, with its indole scaffold recognized as a privileged structure for targeting indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme implicated in tumor immune evasion [1]. Its well-defined molecular architecture (C12H14N2O4, MW 250.25) enables precise structure-activity relationship (SAR) studies, and it is commercially available at standard purities of 95–97% with batch-specific analytical documentation including NMR, HPLC, and GC .

Why Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate Cannot Be Replaced by Unsubstituted or 5,6-Dimethoxy-Only Indole Analogs


Generic substitution with closely related indole-2-carboxylates—such as methyl 5,6-dimethoxyindole-2-carboxylate (lacking the 3-amino group) or methyl indole-2-carboxylate (lacking both methoxy and amino substituents)—fails to preserve critical electronic and steric properties required for consistent target engagement. The 3-amino substituent introduces an additional hydrogen-bond donor/acceptor site and alters the indole ring‘s electron density, directly influencing binding affinity to IDO1 and other therapeutic targets [1]. Comparative data show that removal of the 3-amino group eliminates key interactions within the IDO1 active site, while the 5,6-dimethoxy motif alone is insufficient to achieve nanomolar potency in cellular assays [2]. Therefore, selecting the precise 3-amino-5,6-dimethoxy substitution pattern is essential for reproducible SAR campaigns and downstream biological validation.

Quantitative Evidence Guide: Direct Comparative Performance of Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate vs. Structural Analogs and Clinical IDO1 Inhibitors


IDO1 Cellular Potency: Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate Achieves 76 nM IC50 in HeLa Cells, Outperforming Epacadostat by 2.3-Fold

In a direct comparison of IDO1 inhibitory activity using IFN-γ-stimulated human HeLa cells, methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CHEMBL4210456) exhibited an IC50 of 76 nM [1]. This represents a 2.3-fold improvement in potency over the clinical-stage IDO1 inhibitor epacadostat, which demonstrated an IC50 of 174 nM in the same HeLa cellular assay .

IDO1 inhibition cancer immunotherapy indole derivatives

Human Whole Blood IDO1 Activity: Target Compound Demonstrates 158 nM IC50, Maintaining Potency in a Physiologically Relevant Ex Vivo Model

When evaluated in IFNγ/LPS-stimulated human whole blood, methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CHEMBL4791270) achieved an IC50 of 158 nM [1]. In contrast, the clinical benchmark epacadostat exhibits an IC50 of approximately 500 nM in analogous human whole blood assays [2], indicating that the target compound retains ~3.2-fold greater potency in a complex, physiologically relevant matrix that accounts for plasma protein binding and cellular interactions.

IDO1 whole blood assay immuno-oncology

Structural Differentiation: 3-Amino Substituent Confers 6.5-Fold Improved IDO1 Potency vs. Unsubstituted Methyl 5,6-Dimethoxyindole-2-carboxylate

Removal of the 3-amino group to yield methyl 5,6-dimethoxyindole-2-carboxylate (CAS 28059-24-7) results in a marked loss of IDO1 inhibitory activity. While the 3-amino derivative exhibits an IC50 of 76 nM in HeLa cells [1], the corresponding des-amino analog shows an IC50 > 500 nM under identical assay conditions [2], representing a >6.5-fold reduction in potency. This SAR difference underscores the essential role of the 3-amino group in key hydrogen-bonding interactions within the IDO1 active site [3].

structure-activity relationship indole scaffold IDO1

Purity and Analytical Traceability: ≥97% HPLC Purity with Full Certificates of Analysis Enables Reproducible in Vitro Pharmacology

Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is supplied with a minimum purity of 97% (HPLC) and batch-specific certificates of analysis including NMR, HPLC, and GC . In contrast, many generic indole-2-carboxylate building blocks are offered at lower purities (typically 90–95%) without comprehensive analytical documentation . The higher and well-characterized purity reduces the risk of confounding biological activity arising from impurities and ensures reproducible dose-response relationships in quantitative pharmacology assays.

analytical chemistry quality control reproducibility

Optimal Research and Industrial Application Scenarios for Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate Based on Quantitative Differentiation


Immuno-Oncology Drug Discovery: IDO1 Inhibitor Lead Optimization and SAR Exploration

The compound’s demonstrated 76 nM IC50 in HeLa cellular IDO1 assays and 158 nM IC50 in human whole blood [1] position it as a validated starting point for medicinal chemistry optimization. Researchers can leverage this scaffold to explore substituent effects while maintaining a baseline potency advantage over epacadostat. The 3-amino and 5,6-dimethoxy motifs serve as critical pharmacophoric elements that can be further derivatized to improve selectivity, metabolic stability, and oral bioavailability.

Chemical Biology Probe Development: Fluorescent or Affinity-Based IDO1 Tool Compounds

The indole core of methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate exhibits intrinsic fluorescence [2], enabling its use as a starting material for the synthesis of fluorescent IDO1 probes. The amino and carboxylate handles allow for facile conjugation to fluorophores, biotin, or solid supports without disrupting the core pharmacophore. Such probes are invaluable for target engagement studies, cellular imaging, and affinity-based proteomics in immuno-oncology research.

Targeted Protein Degradation (PROTAC) Payload Synthesis

Given its robust IDO1 binding affinity (IC50 76–158 nM) and well-defined exit vector at the 2-carboxylate position , this compound is an ideal payload for PROTAC development. The methyl ester can be readily hydrolyzed to the carboxylic acid for linker attachment, while the 3-amino group remains available for further diversification. A PROTAC incorporating this IDO1-binding warhead could achieve selective degradation of IDO1 in tumor-associated immune cells, offering a novel therapeutic modality distinct from traditional small-molecule inhibition.

High-Throughput Screening (HTS) Assay Validation and Counter-Screening

The compound’s high purity (≥97%) and well-characterized IDO1 inhibitory activity make it an excellent positive control for validating HTS assays designed to identify novel IDO1 inhibitors. Its potency in both cellular (HeLa) and ex vivo (whole blood) formats [3] ensures that assay sensitivity and reproducibility can be benchmarked across different screening modalities, reducing false-positive rates and improving hit triage efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.